molecular formula C11H14O3 B14680155 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- CAS No. 36881-00-2

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl-

Cat. No.: B14680155
CAS No.: 36881-00-2
M. Wt: 194.23 g/mol
InChI Key: MTCMJWNLFRJTTN-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of dioxolane, featuring a methoxyphenyl group and a methyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- can be synthesized through the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-
  • 2-Methylene-4-phenyl-1,3-dioxolane

Uniqueness

1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(13-7-8-14-11)9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCMJWNLFRJTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345060
Record name 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36881-00-2
Record name 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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